molecular formula C27H44O3 B1233952 1alpha,25-Dihydroxy-previtamin D3 CAS No. 57102-09-7

1alpha,25-Dihydroxy-previtamin D3

Cat. No.: B1233952
CAS No.: 57102-09-7
M. Wt: 416.6 g/mol
InChI Key: DOIZGAFWGREMOD-BJGFKTPISA-N
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Description

Overview of the Vitamin D Metabolic Cascade in Research Context

The journey to the active form of vitamin D commences in the skin where 7-dehydrocholesterol (B119134) is converted to previtamin D3 upon exposure to ultraviolet B (UVB) radiation. wikipedia.orgreactome.org This previtamin D3 then undergoes a temperature-dependent thermal isomerization to form vitamin D3 (cholecalciferol). wikipedia.orgnih.gov Cholecalciferol is transported to the liver and hydroxylated to form 25-hydroxyvitamin D3 [25(OH)D3], the major circulating form of vitamin D. wikipedia.orgresearchgate.net The final activation step occurs primarily in the kidneys, where 25(OH)D3 is hydroxylated at the 1α-position by the enzyme CYP27B1 to yield the hormonally active 1α,25-dihydroxyvitamin D3 (calcitriol). nih.govresearchgate.net

Research has also explored alternative pathways and the formation of various other metabolites. For instance, studies have investigated the feasibility of synthesizing 1α,25-dihydroxyvitamin D3 directly in the skin by topical application of 1α,25-dihydroxy-7-dehydrocholesterol followed by UV radiation, a process that would inherently involve the formation of 1α,25-dihydroxy-previtamin D3. nih.gov

Academic Significance of 1α,25-Dihydroxy-previtamin D3 as a Precursor and Intermediate

1α,25-Dihydroxy-previtamin D3 is recognized as a key intermediate in the vitamin D metabolic pathway. ontosight.aiontosight.ai Its significance lies in its position as the direct precursor to the hormonally active 1α,25-dihydroxyvitamin D3 through a thermal isomerization process. The study of this previtamin provides deeper insights into the regulation and dynamics of the vitamin D system. Research into the synthesis and isomerization of vitamin D analogues, such as the C-14 epimers of 1α,25-dihydroxyvitamin D3, and their conversion to their respective previtamin forms, highlights the academic interest in understanding the structure-activity relationships of these compounds. nih.gov

Conceptual Framework of Secosteroid Metabolism and Isomerization

Vitamin D and its metabolites are classified as secosteroids, which are steroids wherein one of the rings has been broken. ontosight.ai In the case of vitamin D, the B-ring of the cholesterol precursor is cleaved. wikipedia.org This structural feature allows for a unique conformational flexibility, leading to the process of isomerization.

The isomerization between previtamin D3 and vitamin D3 is a non-enzymatic, reversible process driven by thermal energy. nih.gov This equilibrium is a critical control point in the synthesis of vitamin D3. Similarly, a thermal equilibrium exists between 1α,25-dihydroxy-previtamin D3 and 1α,25-dihydroxyvitamin D3. The formation of the previtamin has been confirmed through thermal isomerization studies of the dihydroxyvitamin D3 metabolite. nih.gov The rate of this isomerization can be influenced by the microenvironment, as demonstrated by studies using β-cyclodextrin, which significantly increased the rate of conversion. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,3R)-5-[(Z)-2-[(1R,3aR,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-1,2,3,3a,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-4-ene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O3/c1-18(8-6-14-26(3,4)30)23-12-13-24-20(9-7-15-27(23,24)5)10-11-21-16-22(28)17-25(29)19(21)2/h9-11,18,22-25,28-30H,6-8,12-17H2,1-5H3/b11-10-/t18-,22+,23-,24+,25-,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOIZGAFWGREMOD-BJGFKTPISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CC(CC1O)O)C=CC2=CCCC3(C2CCC3C(C)CCCC(C)(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C[C@@H](C[C@H]1O)O)/C=C\C2=CCC[C@]3([C@H]2CC[C@@H]3[C@H](C)CCCC(C)(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57102-09-7
Record name 1,25-Dihydroxy-previtamin D(3)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057102097
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Mechanisms of Action Mediated by 1α,25 Dihydroxyvitamin D3 Derived from Previtamin D3

Vitamin D Receptor (VDR) Binding and Activation

The initial and pivotal step in the molecular mechanism of 1α,25-dihydroxyvitamin D3 is its binding to the VDR. This interaction is characterized by high affinity and specificity, setting in motion the downstream events that lead to a cellular response. nih.gov

Ligand-Binding Domain Interactions and Conformational Dynamics

The VDR possesses a well-defined ligand-binding domain (LBD) that creates a hydrophobic ligand-binding pocket (LBP). nih.gov The binding of 1α,25-dihydroxyvitamin D3 to this pocket is a critical event that induces a significant conformational change in the VDR LBD. nih.govnih.gov This alteration is largely driven by the formation of hydrogen bonds between the hydroxyl groups of the ligand and specific polar amino acid residues within the LBP. nih.gov

A key consequence of this ligand-induced conformational shift is the repositioning of a region known as helix 12 (H12), which contains the activation function-2 (AF-2) domain. nih.govnih.gov In the unliganded state, the AF-2 domain is in a position that favors the binding of corepressor molecules. However, upon ligand binding, H12 is repositioned, creating a surface that facilitates the interaction with coactivator proteins. nih.gov This repositioning is crucial as it influences the distance between key amino acids, such as K246 and E420, which form a "charge clamp" essential for coactivator interaction. nih.govacs.org

The structural dynamics of the VDR LBD are complex, involving not only H12 but also other helices like H3 and H5, which together with the repositioned AF-2 domain, form the interface for coactivator binding. nih.gov The stability of this active conformation is essential for the subsequent steps in transcriptional regulation.

Nuclear Receptor Superfamily Context (e.g., VDR-RXR Heterodimerization)

The VDR functions as a transcription factor not in isolation, but as part of a heterodimeric complex with another nuclear receptor, the Retinoid X Receptor (RXR). nih.govnih.govwikipedia.org This heterodimerization is a fundamental aspect of VDR-mediated gene regulation and is a common paradigm within the nuclear receptor superfamily. oup.comelsevierpure.comnih.gov

Upon binding 1α,25-dihydroxyvitamin D3, the VDR undergoes conformational changes that promote its association with RXR. nih.gov This VDR-RXR heterodimer is the functional unit that binds to specific DNA sequences. wikipedia.org While VDR binding to its target sites on DNA is ligand-dependent, RXR can bind independently of a ligand. researchgate.net The interaction between VDR and RXR primarily involves helices 9 and 10 of the VDR and the loop region between helices 8 and 9. nih.gov

The formation of the VDR-RXR heterodimer is a crucial step that enhances the DNA binding affinity and specificity of the complex, allowing it to effectively locate and regulate its target genes. nih.gov Although traditionally considered a non-permissive heterodimer, where only the VDR ligand activates transcription, some studies suggest it can act as a conditionally permissive heterodimer, with the RXR ligand also capable of inducing coactivator recruitment under certain conditions. nih.gov The stability of this heterodimer can be influenced by the presence of ligands for both receptors. acs.org

Genomic Mechanisms: Transcriptional Regulation

The primary mechanism by which 1α,25-dihydroxyvitamin D3 exerts its biological effects is through the regulation of gene transcription. This process involves the binding of the activated VDR-RXR heterodimer to specific DNA sequences and the subsequent recruitment of a complex machinery of proteins that modify chromatin structure and influence the rate of transcription.

Vitamin D Response Elements (VDREs) and DNA Binding Specificity

The VDR-RXR heterodimer recognizes and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter or enhancer regions of target genes. nih.govwikipedia.orgontosight.ai These VDREs confer the specificity of the genomic response to 1α,25-dihydroxyvitamin D3.

A classic VDRE consists of two hexameric half-sites of the consensus sequence PuGGT/GTCA, typically arranged as a direct repeat separated by a three-nucleotide spacer (a DR3-type element). wikipedia.orgnih.govontosight.ai However, other arrangements, such as inverted or everted repeats, also exist, though they are less common. ontosight.ainih.gov The specific sequence of the VDRE, particularly the nucleotides within the half-sites, can influence the binding affinity of the VDR-RXR heterodimer. wikipedia.org Studies have shown that VDREs can be classified into different affinity classes for the VDR-RXR heterodimer. nih.gov

The binding of the VDR-RXR complex to VDREs is a critical step that brings the regulatory machinery to the proximity of the target gene's transcription start site. wikipedia.org Interestingly, VDR binding sites are not always located in the immediate promoter regions but can be found many kilobases away from the genes they regulate. researchgate.net

Recruitment of Coactivators and Corepressors

Once bound to a VDRE, the ligand-activated VDR-RXR heterodimer serves as a scaffold for the recruitment of other proteins known as coactivators and corepressors, which are essential for modulating transcription. nih.govnih.gov

In the absence of 1α,25-dihydroxyvitamin D3, the VDR can be associated with corepressor molecules, such as NCoR (Nuclear Receptor Corepressor) and SMRT (Silencing Mediator for Retinoid and Thyroid hormone receptors), which leads to the repression of basal gene transcription. elsevierpure.comnih.gov However, compared to other nuclear receptors like the thyroid hormone receptor, the VDR exhibits weaker ligand-independent transcriptional silencing. elsevierpure.comnih.gov

Upon binding 1α,25-dihydroxyvitamin D3, the conformational change in the VDR leads to the dissociation of corepressors and the recruitment of coactivator complexes. nih.gov These coactivator complexes are large multi-protein assemblies that possess enzymatic activities, such as histone acetyltransferase (HAT) activity. wikipedia.org Key coactivators that interact with the VDR include members of the p160/SRC (Steroid Receptor Coactivator) family, such as SRC-1, and CBP/p300. nih.govthebiogrid.org The recruitment of these coactivators leads to the acetylation of histones, which helps to "unravel" the tightly packed chromatin structure, making the DNA more accessible to the transcriptional machinery, including RNA polymerase II. wikipedia.org Other recruited complexes, like the SWI/SNF chromatin remodeling complex and the Mediator complex, also play crucial roles in facilitating transcriptional activation. nih.gov

Intriguingly, studies have shown that even at positively regulated genes, both coactivators and corepressors can be present, suggesting a complex and tightly controlled regulatory mechanism. nih.gov

Modulation of Gene Expression Networks (e.g., DNA replication-differentiation switch, cell cycle genes)

The binding of the 1α,25-dihydroxyvitamin D3-VDR-RXR complex to VDREs and the subsequent recruitment of coregulatory proteins ultimately lead to changes in the expression of a wide network of genes. nih.govnih.gov This regulation is highly cell-type specific and context-dependent.

For instance, 1α,25-dihydroxyvitamin D3 is known to play a crucial role in the switch from DNA replication to differentiation in various cell types. In squamous carcinoma cells, it can inhibit growth by up-regulating genes involved in cell adhesion and down-regulating genes that promote proliferation. nih.gov In adipocytes, it has been shown to block differentiation by suppressing the expression of key adipogenic transcription factors like C/EBPα and PPARγ. nih.gov

Epigenetic Regulation (e.g., Histone Acetylation, DNA Methylation)

1α,25-Dihydroxyvitamin D3 exerts significant influence over gene expression by modulating the epigenetic landscape of the cell. nih.gov This regulation is primarily achieved through two key mechanisms: histone modification and DNA methylation. These processes work in concert to alter chromatin structure and accessibility, thereby controlling the transcription of target genes. nih.gov

Histone Acetylation: Histone acetylation is a critical post-translational modification that generally leads to a more open chromatin structure, facilitating gene transcription. researchgate.netnih.gov The process is dynamically regulated by histone acetyltransferases (HATs) and histone deacetylases (HDACs). researchgate.net 1α,25-Dihydroxyvitamin D3 has been shown to influence this balance. For instance, in certain cancer cells, it can decrease the enzymatic activity of HDACs. nih.gov This inhibition of HDAC activity would favor an acetylated state of histones, contributing to changes in gene expression. However, the effect can be cell-type specific, as studies in trophoblast cells have shown that high concentrations of calcitriol (B1668218) can lead to a downregulation of Histone H3 lysine (B10760008) 9 acetylation (H3K9ac). nih.gov

DNA Methylation: DNA methylation, typically associated with gene silencing, is another epigenetic mechanism targeted by 1α,25-dihydroxyvitamin D3. This process is carried out by DNA methyltransferases (DNMTs). nih.gov Research has demonstrated that calcitriol can inhibit the activity of DNMTs and reduce the expression of DNMT genes such as DNMT3A and DNMT3B in neuroblastoma cells. nih.govnih.gov In CD4+ T cells, calcitriol treatment has been found to decrease the methylation of the Foxp3 gene promoter, leading to increased expression of this key regulatory T-cell transcription factor. mdpi.com Furthermore, in breast cancer cells, calcitriol's ability to induce estrogen receptor α (ERα) expression is linked to its capacity to decrease DNMT activity. nih.gov The regulation of genes like CYP24A1, which is involved in vitamin D catabolism, is also under epigenetic control, with studies suggesting that the effects of calcitriol may involve the methylation status of upstream regulatory genes. ahajournals.org

The epigenetic actions of 1α,25-dihydroxyvitamin D3 are often mediated through the Vitamin D Receptor (VDR). The calcitriol-VDR complex, after heterodimerizing with the Retinoid X Receptor (RXR), binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby recruiting chromatin-modifying enzymes. nih.gov

Table 1: Research Findings on Epigenetic Regulation by 1α,25-Dihydroxyvitamin D3

Research Area Cell/System Studied Key Findings Reference
Enzyme Activity Breast Cancer Cells Decreased DNA-methyltransferase (DNMT) and histone deacetylase (HDAC) enzymatic activities. nih.gov
Gene Expression Neuroblastoma Cells Decreased expression levels of DNMT3A and DNMT3B. nih.gov
Specific Gene Methylation Mouse CD4+ T Cells Significantly decreased methylation of the Foxp3 gene promoter. mdpi.com
Histone Modification Trophoblast Cells Slight downregulation of Histone H3 lysine 9 acetylation (H3K9ac) at high concentrations. nih.gov
Gene Promoter Interaction Breast Cancer Cells The VDR/RXR complex binds to VDREs in the ERα gene promoter region. nih.gov
Upstream Regulation Colon Cancer Cells Effects on CYP24A1 expression may be due to demethylation of upstream regulatory genes. ahajournals.org

Non-Genomic Mechanisms: Rapid Signaling Pathways

In addition to its genomic effects that modulate gene transcription over hours or days, 1α,25-dihydroxyvitamin D3 can elicit rapid biological responses within seconds to minutes. nih.gov These non-genomic actions are initiated at the cell membrane and involve a cascade of intracellular signaling events that are independent of new gene expression. nih.govnih.gov

Membrane-Associated Rapid Response Steroid Binding (MARRS) Receptor Interactions

A key player in the non-genomic pathway is a distinct membrane receptor for 1α,25-dihydroxyvitamin D3. One such receptor identified is the Membrane-Associated Rapid Response Steroid-Binding (MARRS) protein, also known as protein disulfide isomerase family A member 3 (PDIA3). nih.govmdpi.com This receptor is distinct from the nuclear VDR and is localized to the plasma membrane. mdpi.com Interaction of calcitriol with the MARRS receptor can initiate rapid signaling cascades. mdpi.com Interestingly, studies in breast cancer cells suggest that the expression level of the MARRS receptor can modulate the growth-inhibitory effects of calcitriol, indicating a complex interplay between the non-genomic and genomic pathways. nih.gov

Activation of Protein Kinase C (PKC) Pathways

One of the prominent non-genomic effects of 1α,25-dihydroxyvitamin D3 is the rapid activation of Protein Kinase C (PKC). nih.gov This activation has been observed in various cell types, including skeletal muscle cells, myoblasts, and renal tubules. nih.govnih.gov The activation of PKC is often linked to the hydrolysis of phosphoinositides, leading to the generation of second messengers like diacylglycerol (DAG). mdpi.comnih.gov In skeletal muscle cells, calcitriol-induced PKC activation, specifically the α isoform, is crucial for modulating intracellular calcium levels. nih.gov In some cellular contexts, the activation of PKC can influence the synthesis of 1α,25-dihydroxyvitamin D3 itself, forming a feedback loop. nih.govoup.com

Mitogen-Activated Protein Kinase (MAPK) Cascades Activation

The non-genomic signaling of 1α,25-dihydroxyvitamin D3 also involves the activation of Mitogen-Activated Protein Kinase (MAPK) cascades, including the ERK1 and ERK2 pathways. nih.govnih.gov Studies in breast cancer cells have shown that calcitriol can stimulate ERK1 and ERK2, with an early activation phase that appears to be independent of the nuclear VDR. nih.gov This suggests a direct membrane-initiated event. The activation of MAPK pathways can, in turn, influence a variety of cellular processes, including proliferation and differentiation. The interaction is complex, as in some contexts, calcitriol can inhibit certain MAPK pathways, such as the p38 MAP kinase pathway when activated by TNF-α in breast cancer cells. nih.gov

Table 2: Overview of Non-Genomic Mechanisms of 1α,25-Dihydroxyvitamin D3

Mechanism Key Mediator/Effector Cellular Response Affected Cell Types Reference
MARRS Receptor Interaction MARRS/PDIA3 Initiation of rapid signaling Breast Cancer Cells nih.govmdpi.com
PKC Activation Protein Kinase C (PKC) Modulation of intracellular calcium, feedback on hormone synthesis Skeletal Muscle, Renal Tubules nih.govnih.govnih.gov
Calcium Flux Regulation Calcium Channels, Intracellular Stores Rapid increase in intracellular calcium ([Ca2+]i) Osteoblasts, Intestinal Enterocytes, Muscle Cells nih.govnih.govnih.govnih.gov
MAPK Cascade Activation ERK1, ERK2, p38 Regulation of cell proliferation and differentiation Breast Cancer Cells, Immune Cells nih.govnih.govnih.gov

Biological Roles and Cellular Processes: Mechanistic Insights from in Vitro and Animal Studies

Regulation of Cell Proliferation and Differentiation

While the regulation of cell proliferation and differentiation is a hallmark of vitamin D activity, research has predominantly centered on 1α,25-dihydroxyvitamin D3.

Studies in Keratinocytes and Skin Homeostasis

The skin is a primary site of vitamin D synthesis and a key target tissue. 1α,25-dihydroxyvitamin D3 is known to induce growth arrest and differentiation in keratinocytes. nih.gov It has been shown to protect keratinocytes from apoptosis induced by various stimuli, a process mediated by the formation of sphingosine-1-phosphate. nih.gov Furthermore, studies on wound healing have demonstrated that topical application of 1α,25-dihydroxyvitamin D3 can accelerate re-epithelialization by promoting the proliferation and differentiation of epidermal stem cells. scielo.br

However, specific studies isolating the direct effects of 1α,25-dihydroxy-previtamin D3 on keratinocyte proliferation and skin homeostasis are not prominently available in the current body of scientific literature. The transient nature of this previtamin makes it a challenging subject for such targeted investigation.

Effects on Myogenesis and Skeletal Muscle Cell Dynamics

Skeletal muscle is another target for vitamin D signaling. Research demonstrates that 1α,25-dihydroxyvitamin D3 plays a role in muscle development by decreasing myoblast proliferation and enhancing myogenic differentiation. nih.gov It modulates the expression of key factors involved in muscle growth, such as insulin-like growth factors and myostatin. nih.gov In human skeletal muscle cells, it has been shown to increase mitochondrial oxygen consumption and influence mitochondrial dynamics. nih.gov

Despite these detailed insights into the action of calcitriol (B1668218) on muscle cells, dedicated research on the specific contribution or independent actions of 1α,25-dihydroxy-previtamin D3 in myogenesis and skeletal muscle cell dynamics is lacking.

Impact on Cell Cycle Progression and Growth Arrest

The anti-proliferative effects of vitamin D are often attributed to its ability to induce cell cycle arrest. Studies using 1α,25-dihydroxyvitamin D3 show that it can halt the cell cycle in the G0/G1 phase, thereby inhibiting cell proliferation without necessarily inducing apoptosis in certain cell types like mesenchymal multipotent cells. nih.gov In adrenocortical cancer cell models, it has been observed to inhibit cell proliferation by causing a G1 phase arrest, an effect mediated through the Vitamin D Receptor (VDR). nih.gov

The specific impact of 1α,25-dihydroxy-previtamin D3 on cell cycle progression and growth arrest remains an area requiring direct scientific exploration.

Modulation of Apoptosis and Cell Survival

The role of vitamin D in apoptosis is complex and cell-type dependent. In human keratinocytes, 1α,25-dihydroxyvitamin D3 has a cytoprotective effect, shielding the cells from UVB-induced apoptosis. nih.govnih.gov This is achieved, in part, by inhibiting mitochondrial cytochrome c release and reducing the activation of c-Jun-NH(2)-terminal kinase (JNK). nih.gov Conversely, in some cancer cells, it can promote apoptosis. In mesenchymal multipotent cells, however, 1α,25-dihydroxyvitamin D3 has been found to exert an anti-apoptotic effect, characterized by an increased expression of the survival protein Bcl-2 and decreased expression of the pro-apoptotic Caspase 3. nih.gov

Direct evidence detailing the specific mechanisms by which 1α,25-dihydroxy-previtamin D3 modulates apoptosis and cell survival is not available in the reviewed scientific literature.

Immunomodulatory Mechanisms in Research Models

The immunomodulatory properties of vitamin D are extensive. The active form, 1α,25-dihydroxyvitamin D3, is a potent regulator of the immune system, with the Vitamin D Receptor being expressed in various immune cells, including monocytes and activated lymphocytes. nih.govnih.gov

Effects on Immune Cell Differentiation and Function

1α,25-dihydroxyvitamin D3 exerts significant influence over both the innate and adaptive immune systems. researchgate.net It can inhibit the differentiation and maturation of dendritic cells, key antigen-presenting cells, leading to a more tolerogenic state. researchgate.net This involves downregulating the expression of MHC class II and co-stimulatory molecules. researchgate.netresearchgate.net Furthermore, it directly modulates T-cell responses by inhibiting the proliferation and cytokine production of inflammatory Th1 and Th17 cells, while promoting the development of regulatory T cells (Tregs). researchgate.netplos.org It also suppresses B-cell proliferation and immunoglobulin secretion. ijmb.in

While these mechanisms are well-documented for calcitriol, the specific immunomodulatory role of 1α,25-dihydroxy-previtamin D3 and its direct effects on immune cell differentiation and function are yet to be specifically elucidated by research.

Role in Inflammatory Response Pathways

1α,25-Dihydroxyvitamin D3 has demonstrated potent immunoregulatory effects, primarily by attenuating inflammatory responses in various cell types. plos.orgnih.gov Studies on human adipocytes and stromal vascular cells (SVCs) from mice have shown that this compound can inhibit key inflammatory signaling pathways. plos.orgnih.gov The primary mechanisms involve the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades. plos.orgnih.gov

In human adipocytes, 1α,25-dihydroxyvitamin D3 was found to increase the expression of IκBα, an inhibitor of NF-κB, thereby preventing the transcription of pro-inflammatory genes. plos.org This leads to a significant reduction in the expression and release of major chemokines and cytokines, including Interleukin-8 (IL-8), Monocyte Chemoattractant Protein-1 (MCP-1), RANTES, and Interleukin-6 (IL-6). plos.org Similarly, in studies involving SVCs from obese mice, 1α,25-dihydroxyvitamin D3 treatment decreased the production of IL-6, MCP-1, and Interleukin-1β (IL-1β). nih.gov This anti-inflammatory action is linked to the inhibition of Toll-like receptor 2 (Tlr2) expression and an increase in the mRNA levels of IκBα and DUSP1, a phosphatase that deactivates MAPK. nih.gov

Further research in human macrophage cell lines (THP-1) confirms these anti-inflammatory properties. In macrophages, 1α,25-dihydroxyvitamin D3 was shown to significantly reduce the production of pro-inflammatory cytokines such as IL-1β, IL-6, and Tumor Necrosis Factor-alpha (TNF-α). nih.gov However, the context of the inflammatory stimulus is crucial. Some studies have indicated that in the presence of saturated fatty acids like palmitic acid, 1α,25-dihydroxyvitamin D3 might paradoxically enhance the expression of pro-inflammatory cytokines in THP-1 cells, suggesting a complex interaction with metabolic factors. nih.govresearchgate.net

Table 1: Effect of 1α,25-Dihydroxyvitamin D3 on Inflammatory Markers
Cell TypeKey Inflammatory Markers AffectedObserved EffectAssociated PathwayReference
Human AdipocytesIL-8, MCP-1, RANTES, IL-6Decreased expression and releaseInhibition of NFκB and MAPK (p38, Erk1/2) signaling plos.org
Mouse Stromal Vascular Cells (SVCs)IL-6, MCP-1, IL-1βDecreased productionInhibition of NF-κB and MAPK signaling nih.gov
Human Macrophages (activated THP-1)IL-1β, IL-6, TNF-αDecreased productionDownregulation of aromatase activity nih.gov
Human Monocytic Cells (THP-1) + Palmitic AcidTNF-α, IL-1β, IL-6, IL-8Increased mRNA expressionPro-inflammatory effect in the presence of high saturated fatty acids nih.govresearchgate.net

Influence on Steroidogenic Enzyme Expression and Activity

1α,25-Dihydroxyvitamin D3 exerts significant, tissue-specific control over the expression and activity of enzymes crucial for steroid hormone biosynthesis.

Regulation of CYP11A1, CYP17A1, CYP21A2, and Aromatase

In vitro studies using the human adrenocortical cell line NCI-H295R have provided detailed insights into how 1α,25-dihydroxyvitamin D3 modulates steroidogenesis. nih.gov Treatment of these cells resulted in increased mRNA levels for both CYP11A1, the enzyme that catalyzes the initial rate-limiting step in steroidogenesis, and CYP17A1, a key enzyme for glucocorticoid and androgen synthesis. nih.govnih.gov

Conversely, the same study demonstrated a decrease in mRNA levels and enzyme activity for CYP21A2. nih.gov The mechanism for this suppression has been further elucidated, showing it is a Vitamin D Receptor (VDR)-mediated process involving the comodulators VDR interacting repressor (VDIR) and Williams syndrome transcription factor (WSTF). nih.gov A specific vitamin D response element in the CYP21A2 promoter has been identified as the site of this regulatory action. nih.gov

The regulation of aromatase (encoded by the CYP19A1 gene) by 1α,25-dihydroxyvitamin D3 is highly cell-specific. In human macrophages and breast cancer cells (MCF-7), it downregulates aromatase expression and activity. nih.govnih.gov This action is proposed as a mechanism for its anti-proliferative effects in breast cancer. nih.gov In contrast, 1α,25-dihydroxyvitamin D3 has been shown to increase aromatase expression in adrenocortical (NCI-H295R) and prostate cancer (LNCaP) cells. nih.gov

Table 2: Regulation of Steroidogenic Enzymes by 1α,25-Dihydroxyvitamin D3
Enzyme (Gene)Cell Line / TissueEffect on Expression/ActivityReference
CYP11A1Human Adrenocortical (NCI-H295R)Increased mRNA nih.gov
CYP17A1Human Adrenocortical (NCI-H295R)Increased mRNA nih.gov
Increased 17α-hydroxylase activity, Decreased 17,20-lyase activity
CYP21A2Human Adrenocortical (NCI-H295R)Decreased mRNA and activity nih.govnih.gov
Aromatase (CYP19A1)Human MacrophagesDecreased expression and synthesis nih.gov
Breast Cancer Cells (MCF-7)Decreased expression and activity nih.gov
Adrenocortical (NCI-H295R), Prostate Cancer (LNCaP)Increased expression nih.gov

Interplay with Sex Hormone Metabolism Pathways (mechanistic)

The modulation of steroidogenic enzymes by 1α,25-dihydroxyvitamin D3 translates into significant, context-dependent effects on sex hormone metabolism. The compound's influence extends beyond enzyme expression to the regulation of hormone receptors, establishing it as a potent modulator of endocrine signaling.

In NCI-H295R adrenocortical cells, the net effect of 1α,25-dihydroxyvitamin D3 is a suppression of corticosterone (B1669441) and several androgens, including DHEA, DHEA-sulfate, and androstenedione. nih.gov This is attributed to the combined effects of reduced CYP21A2 activity and diminished 17,20-lyase activity of CYP17A1, which curtails the production of androgen precursors. nih.gov

The tissue-specific effects on aromatase lead to different outcomes in hormone production. In breast cancer cells (MCF-7), where aromatase is inhibited, 1α,25-dihydroxyvitamin D3 decreases estradiol (B170435) production while markedly increasing androgen levels. nih.gov In contrast, in prostate cancer cells (LNCaP), where aromatase is stimulated, the production of testosterone (B1683101) and dihydrotestosterone (B1667394) is increased. nih.gov

Mechanistically, 1α,25-dihydroxyvitamin D3 also functions as an antagonist of sex steroid hormone receptors. In human uterine fibroid cells, it significantly decreases the levels of Estrogen Receptor-α (ER-α) and Progesterone Receptors (PR-A and PR-B). nih.gov A similar downregulation of ER levels and subsequent attenuation of estrogenic responses are observed in MCF-7 breast cancer cells, suggesting that part of its anti-proliferative effect is mediated by reducing the cells' sensitivity to estrogen. nih.gov

Table 3: Mechanistic Interplay of 1α,25-Dihydroxyvitamin D3 with Sex Hormone Pathways
Cell Line / TissueEffect on Hormone ProductionEffect on Hormone ReceptorsReference
Human Adrenocortical (NCI-H295R)Decreased corticosterone, DHEA, androstenedione; Decreased dihydrotestosteroneNot specified nih.govnih.gov
Breast Cancer (MCF-7)Decreased estradiol; Increased androgensDownregulates Estrogen Receptor (ER) levels nih.govnih.gov
Prostate Cancer (LNCaP)Increased testosterone and dihydrotestosteroneNot specified nih.gov
Human Uterine Fibroid (HuLM)Not specifiedDecreased Estrogen Receptor-α (ER-α) and Progesterone Receptors (PR-A, PR-B) nih.gov

Regulation and Homeostasis of Dihydroxylated Vitamin D Metabolites in Research Systems

Enzymatic Regulation of 1α-Hydroxylase (CYP27B1) and 24-Hydroxylase (CYP24A1) Activities

The production and degradation of the active form of vitamin D, 1α,25-dihydroxyvitamin D3, are tightly controlled by two key mitochondrial cytochrome P450 enzymes: 25-hydroxyvitamin D-1α-hydroxylase (CYP27B1) and 24-hydroxylase (CYP24A1). nih.govoup.com

CYP27B1 (1α-Hydroxylase): This enzyme is responsible for the synthesis of the biologically active 1α,25-dihydroxyvitamin D3 from its precursor, 25-hydroxyvitamin D3 (calcifediol). nih.govnih.gov The primary site of this conversion for endocrine purposes is the proximal tubules of the kidney. nih.govwikipedia.org The activity of CYP27B1 is a critical control point in vitamin D metabolism. wikipedia.org

CYP24A1 (24-Hydroxylase): Conversely, CYP24A1 initiates the catabolism of both 25-hydroxyvitamin D3 and 1α,25-dihydroxyvitamin D3, leading to their inactivation. nih.govwikipedia.org This enzyme hydroxylates these compounds at the 24-position, marking them for excretion. wikipedia.org The expression of CYP24A1 is induced by 1α,25-dihydroxyvitamin D3 itself, forming a negative feedback loop to prevent excessive levels of the active hormone. nih.govwikipedia.org

The regulation of these two enzymes is paramount for maintaining calcium and phosphate (B84403) homeostasis. nih.gov Their activities are influenced by several hormonal and ionic signals, ensuring a precise balance of active vitamin D.

Hormonal Feedback Loops (e.g., Parathyroid Hormone, Fibroblast Growth Factor 23)

The endocrine regulation of 1α,25-dihydroxyvitamin D3 levels is primarily orchestrated by two key hormones: Parathyroid Hormone (PTH) and Fibroblast Growth Factor 23 (FGF23). mdpi.comnih.gov

Parathyroid Hormone (PTH): Secreted by the parathyroid glands in response to low serum calcium levels, PTH acts to increase the production of 1α,25-dihydroxyvitamin D3. nih.govnaturalnews.com It achieves this by upregulating the expression of the CYP27B1 gene and downregulating the expression of the CYP24A1 gene in the kidneys. mdpi.comnih.gov This leads to increased synthesis and decreased degradation of the active vitamin D metabolite, ultimately helping to restore normal calcium levels. naturalnews.com

Fibroblast Growth Factor 23 (FGF23): Primarily produced by osteoblasts and osteocytes in bone, FGF23 acts as a counter-regulatory hormone to PTH in the context of vitamin D metabolism. mdpi.comnih.gov Elevated levels of phosphate and 1α,25-dihydroxyvitamin D3 stimulate FGF23 secretion. nih.govyoutube.com FGF23 then acts on the renal tubules to suppress the production of 1α,25-dihydroxyvitamin D3 by inhibiting the expression of CYP27B1 and stimulating the expression of CYP24A1. mdpi.comnih.govnih.gov This creates a negative feedback loop where high levels of active vitamin D lead to a decrease in its own synthesis.

This intricate hormonal interplay between PTH and FGF23 ensures that the circulating levels of 1α,25-dihydroxyvitamin D3 are tightly controlled to meet the body's metabolic needs. mdpi.com A disruption in this axis can lead to imbalances in mineral homeostasis and has been implicated in various pathological conditions. consensus.app

Autocrine and Paracrine Synthesis and Action in Extra-Renal Tissues

While the kidneys are the primary source of circulating 1α,25-dihydroxyvitamin D3 for endocrine functions, a variety of extra-renal tissues possess the enzymatic machinery, specifically CYP27B1, to produce this active metabolite locally. oup.comresearchgate.net This localized synthesis facilitates autocrine (acting within the same cell) and paracrine (acting on nearby cells) signaling, which is distinct from the systemic endocrine functions of kidney-derived 1α,25-dihydroxyvitamin D3. oup.comnih.gov

Cutaneous Production and Local Effects

The skin is a significant site of both vitamin D synthesis and local 1α,25-dihydroxyvitamin D3 production. oregonstate.edu Upon exposure to ultraviolet-B (UVB) radiation, 7-dehydrocholesterol (B119134) in epidermal keratinocytes is converted to previtamin D3, which then isomerizes to vitamin D3 (cholecalciferol). oregonstate.eduexplorationpub.com Keratinocytes can then locally convert vitamin D3 to its active form, 1α,25-dihydroxyvitamin D3. oregonstate.edu

This locally produced 1α,25-dihydroxyvitamin D3 has several important functions within the skin:

Keratinocyte Proliferation and Differentiation: It plays a crucial role in regulating the normal cycle of keratinocyte proliferation and differentiation. oregonstate.edu

Hair Follicle Cycling: It is involved in the regulation of hair follicle cycling. oregonstate.edu

Immune Modulation: It modulates the skin's immune response, in part by regulating the expression of antimicrobial peptides like cathelicidin. oregonstate.edu

Photoprotection: Research suggests that 1α,25-dihydroxyvitamin D3 exhibits photoprotective effects against UV-induced DNA damage and oxidative stress. oregonstate.eduexplorationpub.com

Collagen Production: Studies have shown that 1α,25-dihydroxyvitamin D3 can increase the production of type I and type III collagen by dermal fibroblasts. nih.gov

Synthesis by Immune Cells and Other Cell Types

The synthesis of 1α,25-dihydroxyvitamin D3 is not limited to the skin and kidneys. Various other cell types, particularly immune cells, can produce and respond to this active metabolite.

Immune Cells: Activated macrophages, dendritic cells, T cells, and B cells can express CYP27B1 and synthesize 1α,25-dihydroxyvitamin D3. nih.govmdpi.comnih.gov This local production is critical for the immunomodulatory functions of vitamin D, influencing both innate and adaptive immunity. researchgate.netnih.gov For instance, in macrophages, locally produced 1α,25-dihydroxyvitamin D3 can induce the expression of antimicrobial peptides. nih.gov The regulation of CYP27B1 in immune cells appears to differ from that in the kidney, often being induced by inflammatory signals rather than PTH. nih.govnih.gov

Other Tissues: The expression of CYP27B1 and the local synthesis of 1α,25-dihydroxyvitamin D3 have also been identified in a range of other tissues, including the brain, pancreas, colon, and endothelial cells. oup.comnih.govdntb.gov.ua This widespread capability for local production suggests a broad role for 1α,25-dihydroxyvitamin D3 in tissue-specific regulation beyond mineral metabolism. youtube.com

Interplay with Vitamin D Binding Protein (DBP) Dynamics

Vitamin D and its metabolites are lipophilic and are transported in the circulation primarily bound to the vitamin D-binding protein (DBP). oup.commdpi.com DBP is a highly abundant serum protein that binds approximately 85% of circulating 25-hydroxyvitamin D3 and 1α,25-dihydroxyvitamin D3. mdpi.com

The interaction between DBP and 1α,25-dihydroxyvitamin D3 has significant implications for its bioavailability and biological activity. nih.gov While DBP is crucial for maintaining the total circulating concentration of 1α,25-dihydroxyvitamin D3, it does not appear to directly modulate the pool of the hormone that is biologically active at the tissue level in vivo. oup.comnih.gov

Research in mouse models has shown that despite having undetectable levels of circulating 1α,25-dihydroxyvitamin D3, mice lacking DBP are normocalcemic. oup.comnih.gov Further investigation revealed that the tissue concentrations of 1α,25-dihydroxyvitamin D3 in these mice were comparable to those in wild-type mice. oup.comnih.gov This suggests that the "free hormone hypothesis" may apply, where only the unbound fraction of 1α,25-dihydroxyvitamin D3 is readily available to target tissues.

However, in cell culture studies, the presence of DBP significantly impacts the biological activity of 1α,25-dihydroxyvitamin D3, reducing its ability to activate gene transcription. nih.gov This discrepancy between in vivo and in vitro findings highlights the complexity of DBP's role and suggests that other factors in the in vivo environment may facilitate the uptake of DBP-bound 1α,25-dihydroxyvitamin D3 by target cells.

The concentration of DBP itself can be influenced by factors such as pregnancy and the use of estrogen-containing oral contraceptives, which can in turn affect the total measured levels of 1α,25-dihydroxyvitamin D3. nih.gov

Synthetic Chemistry and Analogs in Research

Synthetic Approaches for 1α,25-Dihydroxy-previtamin D3 and its Stereoisomers

The synthesis of 1α,25-dihydroxy-previtamin D3 is intrinsically linked to the synthesis of its more stable vitamin D form. The foundational step in forming the vitamin D scaffold occurs in the skin, where 7-dehydrocholesterol (B119134), a cholesterol precursor, undergoes a photochemical reaction upon exposure to UVB radiation. nih.govwikipedia.org This process opens the B-ring of the steroid nucleus through an electrocyclic reaction, yielding previtamin D3. wikipedia.org This previtamin form then undergoes a heat-dependent isomerization, specifically a nih.govacs.org sigmatropic hydrogen shift, to form the thermodynamically more stable vitamin D3 (cholecalciferol). wikipedia.orgyoutube.com Subsequent hydroxylations in the liver and kidneys produce the active hormone, 1α,25-dihydroxyvitamin D3 (calcitriol). wikipedia.orgresearchgate.net

In the laboratory, total synthesis of calcitriol (B1668218) and its analogs often mimics this natural pathway through photochemical ring-opening of a protected 7-dehydrocholesterol-like precursor. nih.gov Alternatively, convergent strategies are widely employed. These methods involve the separate synthesis of the A-ring and the CD-ring/side-chain portions of the molecule, which are then coupled together, often using palladium-catalyzed reactions like the Wittig-Horner or Suzuki coupling. nih.govnih.gov

The synthesis of specific stereoisomers of 1α,25-dihydroxy-previtamin D3 has also been a focus of research. For instance, the C-14 epimers of 1α,25-dihydroxyvitamin D3 (14-epi-1α,25-dihydroxyvitamin D3) have been synthesized. nih.govacs.org Studies on these molecules revealed that while the activation parameters for the isomerization to the previtamin form are similar to other vitamin D analogs, the epimerization at the C-14 position shifts the equilibrium to favor the previtamin form. nih.govacs.org This highlights how subtle stereochemical changes can influence the conformational balance between the vitamin and previtamin structures.

Design and Synthesis of 1α,25-Dihydroxyvitamin D3 Analogs for Mechanistic Studies

The quest to understand how 1α,25-dihydroxyvitamin D3 exerts its diverse biological effects has led to the design and synthesis of a multitude of analogs. These synthetic molecules, featuring targeted modifications in different parts of the parent structure, are invaluable for probing the hormone's mechanism of action. rsc.org For many years, researchers have been creating analogs by modifying the A-ring, the CD-ring system, or the side chain in an effort to develop molecules that separate the desired anti-proliferative effects from the often-limiting calcemic side effects. researchgate.net

Convergent synthetic strategies are particularly powerful for creating these analogs, as they allow for modular assembly and the introduction of diverse chemical features. nih.govnih.gov

Key areas of modification include:

A-Ring Modifications: A prominent example is the development of 19-nor analogs, which lack the C19-methylene group. nih.gov This modification enhances stability by preventing the nih.govacs.org hydrogen shift to the previtamin form and has led to analogs with potent cell-differentiating activity but reduced calcemic effects. nih.gov Another strategy involves relocating the exocyclic methylene (B1212753) group from C-10 to C-2, as seen in the potent analog 2-methylene-1,25(OH)₂D₃ (2MD). nih.govacs.org

Side-Chain and D-Ring Modifications: The side chain is crucial for metabolic activation and receptor binding. Synthetic strategies have been developed to access analogs with either natural or unnatural configurations at C20 and to introduce unsaturation into the D-ring. nih.gov For example, 1α,25-dihydroxy-16-en-23-yne-vitamin D3 is a potent analog synthesized through this approach. nih.gov The D-ring itself has been a target, with 16-ene analogs being widely synthesized as potential anticancer agents with low calcemic activity. researchmap.jp Other complex modifications include the attachment of aromatic side chains at C-17, replacing the natural side chain to probe the spatial requirements of the VDR ligand-binding pocket. nih.gov

Structure-Activity Relationship (SAR) Investigations

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure translates into biological activity. By synthesizing analogs with precise modifications and evaluating their biological properties, researchers can map the functional topography of the vitamin D molecule.

The biological activity of most vitamin D compounds is initiated by binding to the vitamin D receptor (VDR). Therefore, a primary focus of SAR studies is to determine how structural changes affect VDR binding affinity.

Modifications at various positions have been shown to significantly alter this affinity:

C-1 Hydroxyl Group: The 1α-hydroxyl group is critical for high-affinity binding. Analogs lacking this group consistently show lower VDR binding affinity. acs.org

A-Ring (C-2): Substitutions at the C-2 position can enhance VDR binding. For example, 2α-(3′-hydroxypropyl)-1,25(OH)₂D₃ exhibits a threefold increase in VDR binding affinity compared to the natural hormone, while the 2β isomer is 1.4 times more potent. acs.org

CD-Ring (C-14): The stereochemistry at C-14 is important. The 14-epi-1α,25-dihydroxyvitamin D3 analog binds significantly to the chick intestinal receptor, though with a relative competitive index (RCI) of 15, which is lower than the natural hormone (defined as 100). nih.gov

Side Chain (C-17): Drastic modifications, such as replacing the natural side chain at C-17 with an aromatic ring, can almost completely abolish VDR binding. These analogs showed binding affinities of only 0.01% to 0.015% of 1α,25-dihydroxyvitamin D3. nih.gov

Table 1: Structure-Activity Relationships of Selected 1α,25-Dihydroxyvitamin D3 Analogs

Compound/Analog Key Structural Modification VDR Binding Affinity (Relative to 1α,25(OH)₂D₃) Reference
1α,25-dihydroxyvitamin D3 Reference Compound 100% nih.gov
14-epi-1α,25-dihydroxyvitamin D3 Epimerization at C-14 15% nih.gov
14-epi-1α,25-dihydroxy-previtamin D3 Previtamin form of C-14 epimer 1.6% nih.gov
2α-(3′-Hydroxypropyl)-1,25(OH)₂D₃ 2α-hydroxypropyl group 300% acs.org
2β-(3′-Hydroxypropyl)-1,25(OH)₂D₃ 2β-hydroxypropyl group 140% acs.org
Analog with C-17 Aromatic Side Chain Phenyl ring replaces C20-C21 ~0.01% nih.gov

A major goal in vitamin D analog design is to create compounds that selectively activate certain biological pathways over others. This is often described as separating genomic from non-genomic actions, or more practically, dissociating desired effects (like anti-cancer activity) from undesired side effects (like hypercalcemia).

19-nor-Analogs: Analogs lacking the C19 methylene group are a classic example of this dissociation. They exhibit potent activity in inducing cell differentiation and inhibiting tumor cell growth (primarily genomic actions) without a corresponding increase in calcemic activity. nih.gov

C-17 Modified Analogs: The analogs with aromatic side chains at C-17 provide a striking example of dissociated activity. Despite having virtually no binding affinity for the VDR, these compounds were as potent as the natural hormone in inducing the differentiation of HL-60 leukemia cells and showed potent antiproliferative activity against MCF-7 breast cancer cells. nih.gov This suggests that they may operate through mechanisms that are either independent of VDR or that require only minimal, transient VDR interaction, or that they modulate other signaling pathways.

16-ene-Analogs: A wide variety of 16-ene analogs have been synthesized and evaluated as potential anticancer agents with low calcemic effects, indicating a favorable separation of biological activities. researchmap.jp

These findings underscore that VDR binding affinity does not always correlate linearly with all biological outcomes. Certain structural modifications can produce analogs that are selective in their action, making them valuable research tools and potential therapeutic leads.

Development of Research Probes and Pharmacological Tools

Synthetic chemistry provides essential tools for studying the vitamin D system. By attaching reporter molecules like biotin (B1667282) or fluorescent tags to the vitamin D structure, chemists can create probes for use in various assays.

A key example is the synthesis of 1α,25-dihydroxyvitamin D3 LC-biotin . nih.gov This molecule consists of the active hormone, calcitriol, linked to a biotin molecule. An efficient synthesis has been developed starting from vitamin D2, involving the construction of the 1α,25-dihydroxyvitamin D3 structure, strategic use of protecting groups, and a selective C-3-O-alkylation to attach the biotin linker. nih.gov This biotinylated probe is specifically designed for use in competitive protein binding assays and enzyme-linked immunosorbent assays (ELISAs). nih.gov In these formats, the probe competes with the unlabeled calcitriol in a sample for binding to a limited number of VDRs or specific antibodies, allowing for the precise quantification of the hormone's concentration in blood or serum. nih.gov Such tools are indispensable for both clinical diagnostics and basic research into vitamin D metabolism and function.

Comparative Biochemistry and Evolutionary Perspectives of Vitamin D Metabolism

Conservation of Vitamin D Metabolic Pathways Across Species

The fundamental pathway of vitamin D synthesis and activation is remarkably conserved across vertebrates. The process begins with the photochemical conversion of 7-dehydrocholesterol (B119134) in the skin to vitamin D3 (cholecalciferol) upon exposure to ultraviolet B (UVB) radiation. encyclopedia.pubkarger.com This initial step is a non-enzymatic process that has been occurring for millions of years, even in early life forms like plankton and algae, where it is thought to have initially served as a photoprotective mechanism. encyclopedia.pub

Following its synthesis or dietary intake, vitamin D undergoes two sequential hydroxylation steps to become biologically active. karger.comresearchgate.net The first hydroxylation occurs predominantly in the liver, where vitamin D is converted to 25-hydroxyvitamin D (25(OH)D), the major circulating form of vitamin D. researchgate.netnih.gov While several enzymes possess 25-hydroxylase activity, CYP2R1 is considered the most important. nih.govnih.gov This initial hydroxylation step is generally not tightly regulated by vitamin D status. nih.gov

The second and most critical activation step takes place primarily in the kidneys, where 25(OH)D is converted to the hormonally active form, 1α,25-dihydroxyvitamin D (1,25(OH)₂D), by the enzyme 1α-hydroxylase (CYP27B1). researchgate.netnih.gov The expression and activity of CYP27B1 are tightly regulated by several factors, including parathyroid hormone (PTH), fibroblast growth factor 23 (FGF23), calcium, and phosphate (B84403) levels, reflecting its central role in mineral homeostasis. nih.govmdpi.com

The inactivation of vitamin D metabolites is also a conserved process, primarily mediated by the enzyme 24-hydroxylase (CYP24A1). nih.gov This enzyme catabolizes both 25(OH)D and 1,25(OH)₂D, preventing potential toxicity from excessive vitamin D levels. nih.gov The interplay between the activating enzyme CYP27B1 and the inactivating enzyme CYP24A1 is a key feature of the vitamin D endocrine system's homeostatic control. nih.gov

Evolutionary Significance of the Vitamin D Endocrine System

The vitamin D endocrine system was established approximately 550 million years ago with the evolution of the high-affinity nuclear vitamin D receptor (VDR). nih.gov The emergence of the VDR, along with transport proteins and metabolic enzymes, allowed 1,25(OH)₂D₃ to function as a hormone, regulating gene expression and a wide array of physiological processes. nih.gov

Initially, the primary roles of the vitamin D system appear to have been in detoxification and the regulation of energy metabolism. nih.gov Evidence suggests that an early function of the VDR was to induce cytochrome P450 enzymes involved in xenobiotic detoxification. encyclopedia.pub This detoxification role is hypothesized to have been a crucial adaptation for early vertebrates.

With the evolution of the immune system, vitamin D acquired a modulatory role, particularly in innate immunity, by regulating genes encoding antimicrobial peptides. nih.gov As the adaptive immune system emerged, vitamin D took on a role as a negative regulator of T-cell proliferation, helping to prevent excessive immune reactions. nih.gov

A pivotal moment in the evolution of the vitamin D endocrine system occurred around 400 million years ago when vertebrates transitioned from the calcium-rich ocean to land. nih.gov This transition presented a significant challenge in maintaining calcium balance for skeletal mineralization. Consequently, the vitamin D system co-opted the crucial role of regulating calcium and phosphate homeostasis, a function for which it is most well-known today. nih.gov The stark difference in calcium concentration between ocean water, freshwater, and terrestrial environments likely created strong selective pressure for the evolution of a robust system to manage calcium levels. encyclopedia.pub

Species-Specific Variations in Hydroxylation Enzymes and Receptor Function

The enzymes responsible for the hydroxylation of vitamin D exhibit species-dependent differences in their activity and regulation. For instance, at least two enzymes, CYP27A1 and CYP2R1, have been identified with 25-hydroxylase activity, and their relative importance can vary between species. nih.govoup.com While CYP2R1 is considered the major 25-hydroxylase in many mammals, the contribution of other enzymes may be more significant in other species. oup.com

The catabolic enzyme CYP24A1 also shows species-specific differences in its activity. It possesses both 24-hydroxylase and 23-hydroxylase activities, and the ratio of these activities can differ. nih.govnih.gov In humans, 24-hydroxylation is the predominant pathway, whereas in other species, the 23-hydroxylation pathway may be more prominent. nih.govnih.gov This difference in catabolic pathways can influence the metabolic profile of vitamin D and its analogs in various species. nih.gov

EnzymeFunctionSpecies-Specific Variations
CYP2R1Major 25-hydroxylase in the liver, converting vitamin D to 25(OH)D. nih.govnih.govConsidered the primary 25-hydroxylase in humans and mice. nih.govoup.com Mutations in CYP2R1 in humans can lead to low 25(OH)D levels and rickets-like symptoms. nih.gov
CYP27A1Possesses 25-hydroxylase activity, but its primary role is in bile acid synthesis. oup.comInactivating mutations in humans cause cerebrotendinous xanthomatosis, not rickets, indicating a lesser role in vitamin D activation in humans. oup.com Its contribution to 25-hydroxylation may vary in other species.
CYP27B11α-hydroxylase in the kidney, converting 25(OH)D to the active hormone 1,25(OH)₂D. nih.govHighly conserved across vertebrates due to its critical role in calcium homeostasis. nih.gov Regulation by PTH and FGF23 is a key conserved feature. nih.gov
CYP24A1Catabolic enzyme with both 24- and 23-hydroxylase activity, inactivating vitamin D metabolites. nih.govThe ratio of 24- to 23-hydroxylase activity is species-dependent. The human enzyme favors 24-hydroxylation, while other species may have a more active 23-hydroxylation pathway. nih.govnih.gov

The VDR, the nuclear receptor that mediates the genomic actions of 1,25(OH)₂D, also displays evolutionary diversification. The VDR is found across all vertebrates, with the earliest evidence tracing back to the sea lamprey (Petromyzon marinus). encyclopedia.pubnih.gov

Comparative studies of VDRs from different species have revealed variations in ligand binding, transcriptional activity, and target gene regulation. For example, the VDR from the sea lamprey binds 1,25(OH)₂D₃ with a similar affinity to the human VDR, but there are unique structural features that may lead to differences in transcriptional responses. nih.govacs.org

A notable example of functional diversification is the response of the VDR to lithocholic acid (LCA), a toxic secondary bile acid. In mammals, LCA can activate the VDR, leading to the induction of detoxification enzymes. plos.org However, the VDRs from non-mammalian species, such as lamprey and zebrafish, are largely insensitive to LCA. plos.org This suggests that the role of the VDR in LCA detoxification is a more recent evolutionary adaptation in higher vertebrates. plos.org

SpeciesVDR CharacteristicsFunctional Implications
Sea Lamprey (Petromyzon marinus)Most basal vertebrate VDR identified. Binds 1,25(OH)₂D₃ with similar affinity to human VDR but has unique structural features. nih.govacs.org Insensitive to lithocholic acid (LCA). plos.orgSuggests an ancient origin of 1,25(OH)₂D₃ signaling. The lack of LCA response points to a later evolution of this detoxification function. plos.org
Zebrafish (Danio rerio)VDR is insensitive to LCA. plos.orgSimilar to the lamprey VDR, this indicates that the VDR's role in bile acid detoxification is not a conserved feature in all vertebrates. plos.org
BirdsVDR is activated by LCA, similar to mammals. plos.orgSuggests that the LCA detoxification function of the VDR evolved in higher vertebrates. plos.org
Mammals (e.g., Human, Mouse)VDR is potently activated by both 1,25(OH)₂D₃ and LCA. plos.orgDemonstrates the dual role of the VDR in both mineral homeostasis and detoxification in mammals. plos.org

Future Research Directions and Unanswered Questions

Elucidation of Novel Metabolic Pathways for Previtamin D3 and Dihydroxylated Forms

While the primary metabolic pathway of vitamin D3 is well-established, involving sequential hydroxylations to form 25-hydroxyvitamin D3 and then the hormonally active 1alpha,25-dihydroxyvitamin D3 (calcitriol), there is growing evidence for alternative and novel metabolic routes. nih.gov Research has identified various metabolites of 1alpha,25-dihydroxyvitamin D3, including 1alpha,25-dihydroxy-3-epi-vitamin D3, 1alpha,24(R),25-trihydroxyvitamin D3, 1alpha,25-dihydroxy-24-oxo-vitamin D3, and 1alpha,25-dihydroxyvitamin D3-26,23-lactone. nih.gov The production of 1alpha,25-dihydroxy-3-epi-D3 has been observed in specific tissues, such as pulmonary alveolar type II cells, where it exhibits significant biological activity. nih.gov

Future investigations will likely focus on identifying the specific enzymes and cellular conditions that favor these alternative pathways. Understanding the tissue-specific metabolism of previtamin D3 and its dihydroxylated forms is crucial for a complete picture of vitamin D's physiological roles. For instance, studies have indicated the existence of two potential metabolic pathways leading to 1alpha,23(S),25(R),26-tetrahydroxyvitamin D3 from 1alpha,25-dihydroxyvitamin D3. nih.gov

Comprehensive Mapping of VDR-Independent Molecular Mechanisms

The biological effects of 1alpha,25-dihydroxyvitamin D3 are primarily mediated through the nuclear vitamin D receptor (VDR), which regulates gene expression. nih.govnih.gov However, evidence suggests that some actions of vitamin D metabolites may occur independently of the VDR. These non-genomic pathways are often rapid and are thought to be initiated at the cell membrane. nih.gov

Research has shown that while some non-genomic signaling events, like the activation of p38 MAPK and Src, are dependent on VDR, others, such as ERK1/2 and Akt activation, are only partially reliant on this receptor, suggesting the involvement of other mechanisms. nih.gov Future studies will aim to comprehensively map these VDR-independent pathways for 1alpha,25-dihydroxy-previtamin D3. This includes identifying the specific membrane receptors or other cellular components that mediate these rapid responses.

Advanced Technologies for In Situ and Real-Time Analysis of Metabolites

A significant challenge in vitamin D research is the accurate and sensitive measurement of its various metabolites in biological samples. Current methods, such as high-performance liquid chromatography (HPLC) and gas chromatography/mass spectrometry (GC/MS), have been instrumental in identifying and quantifying these compounds. nih.govnih.gov

The development of more advanced analytical techniques is a key area of future research. Technologies that allow for the in situ and real-time analysis of metabolites within cells and tissues would provide unprecedented insights into the dynamic processes of vitamin D metabolism. Techniques like fluorescence immunoassay and electrochemiluminescence are already being employed for the quantitative measurement of vitamin D levels. xiamenbiotime.combiomedpharmajournal.org Further advancements in imaging and biosensor technology could enable the visualization of where and when specific metabolites like this compound are produced and where they act within a cell.

Systems Biology Approaches to Understand Network Regulation

The regulation of vitamin D metabolism and signaling is a complex network involving multiple enzymes, receptors, and feedback loops. nih.gov Systems biology approaches, which integrate experimental data with computational modeling, offer a powerful tool to unravel this complexity.

Future research will increasingly utilize these approaches to build comprehensive models of the vitamin D endocrine system. By integrating data from genomics, proteomics, and metabolomics, these models can help predict how the network responds to various stimuli and identify key regulatory nodes. Recent studies have already begun to use techniques like ChIP-seq to understand the genome-wide regulation of gene expression by 1alpha,25-dihydroxyvitamin D3, providing a foundation for these larger-scale models. nih.govnih.gov

Role of Unidentified Receptors or Binding Partners

While the VDR is the principal receptor for 1alpha,25-dihydroxyvitamin D3, the possibility of other receptors or binding partners for its various metabolites, including this compound, remains an active area of investigation. nih.gov The existence of VDR-independent effects strongly suggests that other molecules are involved in mediating the full spectrum of vitamin D's actions. nih.gov

Researchers are actively searching for these unidentified receptors. One candidate is a membrane-associated receptor (mVDR) that is thought to mediate some of the rapid, non-genomic responses to 1alpha,25-dihydroxyvitamin D3. nih.gov Identifying and characterizing these novel binding partners will be crucial for understanding the complete mechanism of action of dihydroxylated previtamin D3 and could open up new avenues for therapeutic intervention.

Exploration of Previtamin D3 Conformer-Specific Biological Activities

1alpha,25-dihydroxyvitamin D3 is a conformationally flexible molecule. nih.gov This flexibility allows it to adopt different shapes, or conformers, which can influence its interaction with various proteins, including the vitamin D binding protein (DBP) and the VDR. nih.gov It is hypothesized that different conformers may exhibit distinct biological activities.

Future research will focus on exploring the specific biological roles of different conformers of this compound. Analogs that are "locked" into specific conformations, such as the 6-s-cis form, have been shown to have different activities compared to the more flexible natural hormone. nih.gov By studying these conformer-specific activities, scientists hope to gain a more nuanced understanding of how this vitamin D metabolite exerts its effects and potentially design analogs with more targeted therapeutic actions.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.